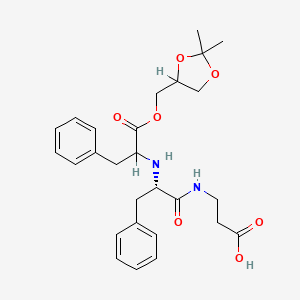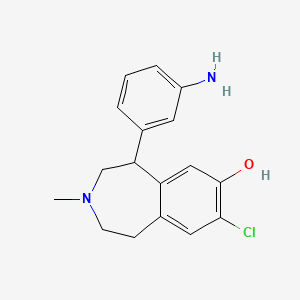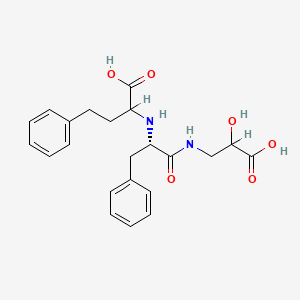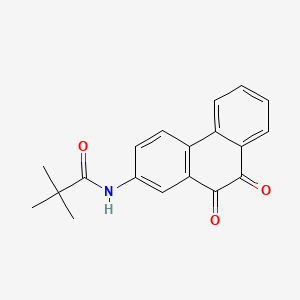
SF1670
描述
SF1670 是一种强效且特异的磷酸酶和张力蛋白同源物 10 (PTEN) 抑制剂。PTEN 是一种肿瘤抑制基因,在各种癌症中经常发生突变。This compound 已被证明可以增强中性粒细胞中的磷脂酰肌醇 (3,4,5)-三磷酸信号传导,并提高鼠细胞中 Akt 的磷酸化 .
科学研究应用
SF1670 具有广泛的科学研究应用:
化学: this compound 用作各种化学研究中的特异性抑制剂,以了解 PTEN 在不同途径中的作用。
生物学: 该化合物用于研究 PTEN 抑制对细胞过程(如 Akt 磷酸化和磷脂酰肌醇 (3,4,5)-三磷酸信号传导)的影响。
医学: this compound 由于其抑制 PTEN 并增强中性粒细胞功能的能力,在癌症治疗中具有潜在的治疗应用。
作用机制
SF1670 通过特异性结合 PTEN 的活性位点发挥作用,抑制其活性。这种抑制导致磷脂酰肌醇 (3,4,5)-三磷酸水平升高,进而增强细胞中的 Akt 磷酸化和葡萄糖摄取。 该化合物还通过增强磷脂酰肌醇 (3,4,5)-三磷酸信号传导来增强移植中性粒细胞的功能 .
生化分析
Biochemical Properties
SF1670 interacts with PTEN, an enzyme that plays a crucial role in cell survival and apoptosis . By inhibiting PTEN, this compound enhances PtdIns (3,4,5)P3 signaling in cells . This interaction leads to an increase in Akt phosphorylation, a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in neutrophils, this compound enhances PtdIns (3,4,5)P3 signaling, leading to increased Akt phosphorylation . This results in enhanced cellular responses such as superoxide formation, cell polarization, chemotactic migration, and phagocytosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of PTEN, inhibiting its activity . This inhibition leads to an increase in PtdIns (3,4,5)P3 levels and subsequent enhancement of Akt phosphorylation . The increased Akt activity then influences various downstream processes, including cell survival, growth, and proliferation .
Dosage Effects in Animal Models
In these models, this compound enhanced bacteria-killing capability and decreased mortality .
Metabolic Pathways
This compound is involved in the PI3K/Akt signaling pathway . By inhibiting PTEN, this compound increases the levels of PtdIns (3,4,5)P3, a key secondary messenger in this pathway . This leads to enhanced Akt signaling and influences various downstream cellular processes .
Transport and Distribution
Given its role as a PTEN inhibitor and its impact on PtdIns (3,4,5)P3 signaling, it’s likely that this compound is distributed to areas of the cell where PTEN and PtdIns (3,4,5)P3 are present .
Subcellular Localization
Given its role as a PTEN inhibitor, it’s likely that this compound localizes to areas of the cell where PTEN is present . PTEN is known to be present in various compartments of the cell, including the cytoplasm and the nucleus .
准备方法
SF1670 可以通过一系列化学反应合成。合成路线包括制备 N-(9,10-二氢-9,10-二氧代-2-菲基)-2,2-二甲基丙酰胺。 This compound 在二甲基亚砜中的溶解度大于 15.4 毫克/毫升 . 该化合物通常储存在 -20°C 以保持其稳定性 .
化学反应分析
SF1670 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化以形成不同的产物。
还原: 该化合物可以使用常见的还原剂进行还原。
取代: this compound 可以进行取代反应,其中一个官能团被另一个官能团取代。
这些反应中常用的试剂包括二甲基亚砜、乙醇和水。 这些反应形成的主要产物取决于所用试剂和具体条件 .
相似化合物的比较
SF1670 由于其作为 PTEN 抑制剂的高特异性和效力而独一无二。类似的化合物包括:
VO-OHpic 三水合物: 另一种 PTEN 抑制剂,具有不同的效力和特异性。
bpV(HOpic): 一种 PTEN 抑制剂,具有独特的化学性质和应用。
XMU-MP-1 盐酸盐: 一种靶向 PTEN 的化合物,但涉及不同的分子靶点和途径
This compound 因其延长细胞内保留时间和特异性增强中性粒细胞功能而脱颖而出,使其成为科学研究和潜在治疗应用中宝贵的工具 .
属性
IUPAC Name |
N-(9,10-dioxophenanthren-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-19(2,3)18(23)20-11-8-9-13-12-6-4-5-7-14(12)16(21)17(22)15(13)10-11/h4-10H,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQDDSYKVYARDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345630-40-2 | |
| Record name | 345630-40-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of SF1670?
A1: this compound is a specific inhibitor of Phosphatase and Tensin Homolog (PTEN) [, , , , , , , , , ].
Q2: How does this compound interact with PTEN?
A2: While the exact binding mechanism remains to be fully elucidated, studies suggest that this compound directly interacts with PTEN, inhibiting its phosphatase activity [, , , , , , , , , ].
Q3: What are the downstream effects of PTEN inhibition by this compound?
A3: Inhibition of PTEN by this compound leads to increased levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule []. This, in turn, activates the PI3K/AKT signaling pathway, impacting various cellular processes such as proliferation, apoptosis, migration, and metabolism [, , , , , , , , , , , , , , , , , , , ].
Q4: Is this compound effective in both in vitro and in vivo models?
A4: Yes, this compound has demonstrated efficacy in both in vitro cell-based assays and in vivo animal models. For example, this compound augmented the efficacy of granulocyte transfusion in a mouse model [] and showed protective effects on neurological dysfunction in a spinal cord injury mouse model [].
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the publicly available research does not explicitly state the molecular formula and weight of this compound.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research articles do not offer specific spectroscopic data for this compound.
A6: These specific aspects are not extensively covered within the scope of the provided research articles on this compound. Further investigation and literature review beyond these articles are necessary to address these points comprehensively.
Q7: How does this compound affect intervertebral disc degeneration (IVDD)?
A7: this compound has been shown to protect against IVDD by suppressing apoptosis and inflammation in nucleus pulposus cells through PTEN inhibition and subsequent activation of the Akt pathway [].
Q8: What is the role of this compound in the context of granulocyte transfusion?
A8: Pretreatment of neutrophils with this compound enhances their functions, such as phagocytosis, oxidative burst, and chemotaxis, improving the efficacy of granulocyte transfusion in mouse models of peritonitis and pneumonia [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



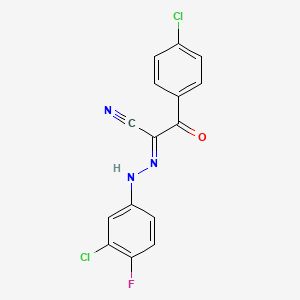
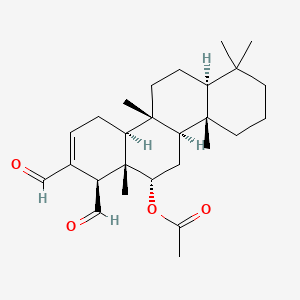
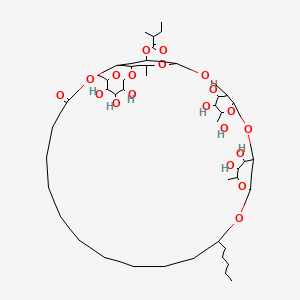
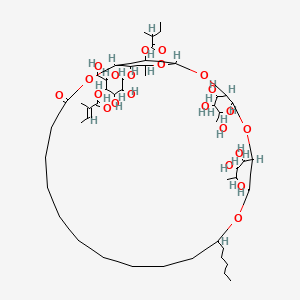
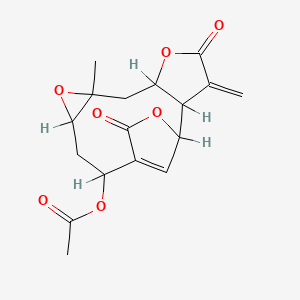
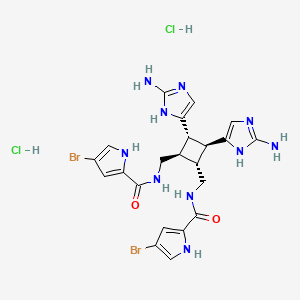
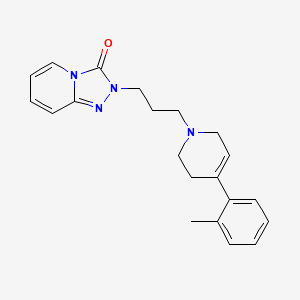
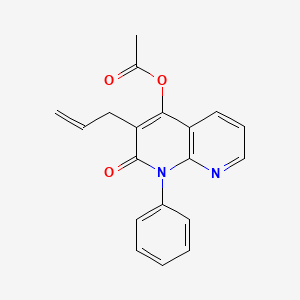
![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)
![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)
